molecular formula C21H22ClN3O4S B11358384 Ethyl 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11358384
M. Wt: 447.9 g/mol
InChI Key: WHIQGFWMSKXWRG-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the oxadiazole moiety and the chlorophenyl group. The final steps involve the formation of the ester and amide functionalities under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while halogenation can introduce bromine or chlorine atoms into the aromatic rings.

Scientific Research Applications

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects is primarily through its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the thiophene ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential bioactivity. This differentiates it from other similar compounds that may lack this functional group, thereby offering unique opportunities for research and application.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

ethyl 2-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H22ClN3O4S/c1-4-28-21(27)18-12(2)13(3)30-20(18)23-16(26)6-5-7-17-24-19(25-29-17)14-8-10-15(22)11-9-14/h8-11H,4-7H2,1-3H3,(H,23,26)

InChI Key

WHIQGFWMSKXWRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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